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Dibutyl L-Tartrate-D18

Cat. No.: B1157595
M. Wt: 280.41
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Dibutyl L-Tartrate as a Chiral Diester and its Deuterated Analogues

Dibutyl L-tartrate is the diester formed from L-tartaric acid and butanol. wikipedia.org It is a chiral molecule, meaning it is non-superimposable on its mirror image. This property makes it a valuable tool in asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral product. chemimpex.com It is often used as a chiral auxiliary or a chiral resolving agent in the pharmaceutical and agrochemical industries. chemimpex.com

Properties of Dibutyl L-Tartrate:

PropertyValue
Molecular Formula C₁₂H₂₂O₆ chemimpex.com
Molecular Weight 262.3 g/mol chemimpex.com
Appearance Yellowish viscous liquid chemimpex.com
Density 1.09 g/mL at 25 °C chemimpex.com
Boiling Point 182 °C at 11 torr chemimpex.com
Optical Rotation [α]D²⁰ = +10.5 to +12º (Neat) chemimpex.com

This table is interactive. Click on the headers to sort.

The deuterated analogue, Dibutyl L-Tartrate-D18, is a specialized version of this compound where eighteen hydrogen atoms have been replaced by deuterium (B1214612). scbt.compharmaffiliates.com Specifically, the two butyl groups are fully deuterated. The synthesis of this compound would typically involve the use of deuterated butanol (butanol-d9). evitachem.com

Properties of this compound:

PropertyValue
Molecular Formula C₁₂H₄D₁₈O₆ scbt.com
Molecular Weight 280.41 g/mol scbt.com

This table is interactive. Click on the headers to sort.

The primary application of this compound is as a labeled analogue of Dibutyl L-Tartrate for use in research. pharmaffiliates.com

Scope of Academic Research on Deuterated Tartrate Derivatives

Academic research on deuterated tartrate derivatives, while specialized, touches upon several key areas of chemistry and biochemistry. Studies may involve:

Enzymatic Reactions: Research has explored the use of enzymes, such as tartrate dehydrogenase, to catalyze reactions involving tartrate and its derivatives. nih.gov Introducing deuterium can provide insights into the stereochemistry and mechanism of these enzymatic transformations. nih.gov For instance, studies have shown that the enzymatic reductive decarboxylation of meso-tartrate (B1217512) in the presence of D₂O leads to the stereospecific incorporation of deuterium. nih.gov

Asymmetric Synthesis and Catalysis: Given the importance of tartrate esters in chiral synthesis, deuterated versions can be used to study the mechanisms of asymmetric reactions. The kinetic isotope effect can help to elucidate the transition state structures of these catalytically important reactions.

Metabolic Pathway Analysis: In organisms where tartrate is a metabolite, deuterated tartrate derivatives could be used to trace its metabolic pathways. For example, some gut bacteria are known to metabolize tartrate. researchgate.net

Spectroscopic Analysis: Deuterated tartrates serve as important substrates for developing and refining NMR and mass spectrometry techniques for analyzing complex chiral molecules.

The study of deuterated tartrate esters like this compound provides a powerful lens through which to examine fundamental chemical and biological processes, from the intricacies of reaction mechanisms to the complex web of metabolic pathways.

Properties

Molecular Formula

C₁₂H₄D₁₈O₆

Molecular Weight

280.41

Synonyms

2,3-Dihydroxy-(2R,3R)-butanedioic Acid 1,4-Dibutyl Ester-D18;  _x000B_2,3-Dihydroxy-[R-(R*,R*)]-butanedioic Acid Dibutyl Ester-D18;  Tartaric Acid Dibutyl Ester-D18;  (+)-Dibutyl Tartrate-D18;  (+)-Tartaric acid Dibutyl Ester-D18;  (2R,3R)-Di-n-butyl Tartrate-D

Origin of Product

United States

Synthetic Methodologies for Deuterated Dibutyl L Tartrate

Strategies for Isotopic Incorporation via Deuteration

Isotopic labeling with deuterium (B1214612) can be achieved through two main strategies: hydrogen-deuterium exchange reactions on a pre-existing molecular framework or the complete synthesis of the molecule using deuterated building blocks.

Hydrogen-deuterium exchange (HDE) is a common and efficient method for introducing deuterium into organic molecules. snnu.edu.cn This process typically involves treating a substrate with a deuterium source, often in the presence of a catalyst, to swap hydrogen atoms for deuterium atoms.

For a molecule like dibutyl L-tartrate, HDE reactions could theoretically target the exchangeable protons. The protons on the carbon backbone of the tartrate and the butyl chains are not acidic and thus require catalytic activation for exchange. Transition metal catalysts, such as those based on iridium, rhodium, or ruthenium, are frequently used for C-H activation to facilitate deuterium incorporation from a source like deuterium gas (D₂) or heavy water (D₂O). snnu.edu.cnresearchgate.netuni-rostock.de For instance, iridium-based catalysts are known to be effective for the ortho-deuteration of aromatic esters, and similar principles can be applied to other ester types. uni-rostock.de

Another approach involves base- or acid-catalyzed exchange. In the presence of a suitable base and a deuterium source like D₂O, protons on carbons adjacent to the carbonyl groups (α-positions) could potentially be exchanged. However, for dibutyl L-tartrate, the hydroxyl groups on the tartrate backbone introduce complexity. These hydroxyl protons are readily exchangeable with deuterium by simple exposure to D₂O, but this only accounts for two of the eighteen deuterium atoms in Dibutyl L-Tartrate-D18. arkat-usa.org Achieving full deuteration of the butyl chains via HDE is particularly challenging due to the non-activated nature of the C-H bonds and would likely require harsh conditions or highly specialized catalysts, which could risk side reactions or racemization.

Table 1: Overview of Hydrogen-Deuterium Exchange Methodologies

MethodDeuterium SourceCatalyst/ConditionsApplicability to Dibutyl L-Tartrate
Transition-Metal Catalyzed ExchangeD₂ gas, D₂OIridium, Rhodium, Ruthenium complexesEffective for activating C-H bonds, but achieving complete and specific deuteration of the butyl chains can be challenging. snnu.edu.cnresearchgate.net
Acid/Base Catalyzed ExchangeD₂O, Deuterated solvents (e.g., CH₃COOD)Strong acids or bases (e.g., KOD)Primarily effective for acidic protons. The hydroxyl protons on the tartrate moiety are easily exchanged. oup.comacs.org Exchange at other positions is less feasible without compromising the molecule's integrity.

De novo synthesis, or total synthesis, using deuterated starting materials is often the most direct and reliable method for producing specifically and highly labeled compounds like this compound. acs.orgnih.gov This approach avoids the potential for incomplete labeling and harsh conditions associated with HDE reactions.

The synthesis of this compound would logically begin with deuterated precursors. evitachem.com The most common method is the direct esterification of L-tartaric acid with a deuterated alcohol, in this case, butanol-d9 (C₄D₉OH). chemicalbook.com In this reaction, L-tartaric acid is reacted with two equivalents of butanol-d9, typically under acidic conditions (like sulfuric acid or p-toluenesulfonic acid) and with removal of water to drive the reaction to completion. This method directly incorporates two butanol-d9 chains, resulting in this compound.

An alternative, though more synthetically demanding, route would involve starting with deuterated L-tartaric acid and reacting it with standard n-butanol. However, the preparation of fully deuterated tartaric acid is a more complex undertaking than obtaining deuterated butanol. Therefore, the former method is generally preferred. The synthesis of deuterated amines and other molecules often relies on incorporating simple deuterated building blocks like deuterated methanol (B129727) or iodomethane-d3, a principle that extends to the synthesis of esters using deuterated alcohols. rsc.orggoogle.com

Table 2: De Novo Synthesis Approach for this compound

Reactant 1Reactant 2Key ReactionAdvantages
L-Tartaric AcidButanol-d9Fischer EsterificationHigh isotopic purity, specific labeling, use of a commercially available deuterated precursor. evitachem.com
L-Tartaric Acid-d4n-ButanolFischer EsterificationAllows for labeling of the tartrate backbone, but the deuterated starting acid is less common.

Purification and Isolation Methodologies for Deuterated Dibutyl L-Tartrate

Following synthesis, the purification and isolation of this compound are critical steps to ensure the final product is free from starting materials, non-deuterated or partially deuterated species, and other reaction by-products.

Standard purification techniques for organic esters are applicable here. Column chromatography is a widely used method for purifying esters and can effectively separate the desired deuterated product based on polarity. acs.org For volatile esters, gas chromatography (GC) can be employed, not only for analysis but also for purification, and it is capable of separating deuterated and non-deuterated compounds. nih.gov

Given the chiral nature of the compound, methods to confirm enantiomeric purity are also important. Chiral High-Performance Liquid Chromatography (HPLC) is a suitable analytical technique for this purpose. rsc.org In some cases, purification of reaction mixtures may involve a preliminary workup, such as washing with water and brine, drying over an agent like sodium sulfate, and removing the solvent under vacuum before chromatographic purification. acs.orgnih.gov For complex mixtures, techniques like accelerated solvent extraction and purification might be adapted to isolate the target compound. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization of Deuterated Dibutyl L Tartrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity Assessmentrsc.orgwikipedia.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. arxiv.orgnih.gov In the context of deuterated compounds, it serves a dual purpose: confirming the chemical structure and assessing the level and position of isotopic labeling. rsc.orgwikipedia.org Both proton (¹H) and deuterium (B1214612) (²H) NMR are employed to gain a comprehensive understanding of the molecule.

A combination of ¹H and ²H NMR can provide a more accurate determination of isotopic abundance in deuterated reagents compared to classical ¹H NMR or mass spectrometry methods alone. nih.gov For highly deuterated compounds, where the residual proton signals are weak, deuterium NMR becomes a particularly valuable technique for both structure verification and enrichment determination. sigmaaldrich.com

Key Data from NMR Analysis:

ParameterTechniqueInformation Provided
Chemical Shift¹H NMR, ²H NMRConfirms the chemical environment of nuclei, aiding in structural elucidation. sigmaaldrich.comacs.org
Signal Integration¹H NMR, ²H NMRQuantifies the relative number of nuclei, used to determine isotopic purity. sigmaaldrich.com
Coupling Constants¹H NMRProvides information about the connectivity of atoms within the molecule.
Signal Disappearance/Appearance¹H NMR vs. ²H NMRThe absence of a signal in the ¹H spectrum and the appearance of a corresponding signal in the ²H spectrum confirms successful deuteration at a specific site. magritek.com

Deuterium (²H) NMR spectroscopy is a specialized technique that directly observes the deuterium nuclei within a molecule. magritek.com This method is particularly useful for determining the stereochemistry of chiral compounds, including those that are chiral due to isotopic substitution. acs.orgnih.gov By analyzing the ²H NMR spectrum, it is possible to distinguish between different stereoisomers and to determine the enantiomeric purity of a sample. nih.gov

In the case of Dibutyl L-Tartrate-D18, where deuterium atoms are introduced into a chiral molecule, ²H NMR can confirm the stereochemical integrity of the tartrate backbone after the deuteration process. The chemical shifts in ²H NMR are very similar to those in ¹H NMR for the same chemical species, simplifying spectral interpretation. sigmaaldrich.com The use of chiral anisotropic solvents in ²H NMR can further aid in the differentiation of enantiomers and enantiotopic directions. acs.org

The substitution of hydrogen with deuterium has a significant impact on the ¹H NMR spectrum, leading to its simplification. utoronto.ca Since deuterium has a different nuclear spin and a much smaller gyromagnetic ratio than hydrogen, deuterium atoms are not directly observed in a standard ¹H NMR experiment. studymind.co.uk This results in the disappearance of signals corresponding to the deuterated positions.

This spectral simplification is highly advantageous for several reasons:

Reduced Signal Overlap: In complex molecules, the signals of different protons can overlap, making the spectrum difficult to interpret. Deuteration removes specific signals, reducing this overlap and allowing for clearer analysis of the remaining proton signals.

Simplified Coupling Patterns: The coupling between protons (spin-spin splitting) can create complex multiplets. Replacing a proton with a deuteron (B1233211) eliminates the corresponding coupling, simplifying the splitting patterns of neighboring protons.

Easier Assignment: By selectively deuterating specific sites, the assignment of proton signals to their respective positions in the molecule becomes more straightforward.

For this compound, the extensive deuteration of the butyl groups would lead to a ¹H NMR spectrum where the signals from these groups are absent. This would leave a much simpler spectrum dominated by the signals of the protons on the tartrate backbone, facilitating their unambiguous assignment and analysis.

Mass Spectrometry (MS) for Isotopic Composition and Quantitative Analysisrsc.orgwikipedia.org

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound. wikipedia.org For isotopically labeled compounds like this compound, MS is essential for confirming the incorporation of deuterium and quantifying the isotopic enrichment. rsc.orgnih.gov High-resolution mass spectrometry (HR-MS) is particularly powerful as it can distinguish between ions with very similar mass-to-charge ratios, allowing for precise determination of isotopic distribution. nih.govresearchgate.net

Isotopic Purity Calculation using MS:

The isotopic purity of a deuterated compound can be calculated from the relative abundances of its isotopolog ions (molecules differing only in their isotopic composition) in the mass spectrum. nih.govresearchgate.net

IsotopologDescription
M+0The molecule with no deuterium atoms.
M+1The molecule with one deuterium atom.
......
M+18The fully deuterated this compound.

By comparing the intensity of the peak corresponding to the fully deuterated species with the sum of the intensities of all isotopolog peaks, the percentage of isotopic purity can be determined.

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry that measures the relative abundance of isotopes with extremely high precision. thermofisher.com This technique is a powerful tool for tracing the origin and synthetic pathways of chemical compounds. researchgate.net By analyzing the isotopic ratios of elements like carbon (¹³C/¹²C) and nitrogen (¹⁵N/¹⁴N), it is possible to differentiate between compounds produced from different raw materials or through different synthetic routes. researchgate.net

In the context of this compound, IRMS could be used to:

Verify the source of starting materials: The isotopic signature of the tartaric acid and butanol used in the synthesis can be determined and compared to known standards.

Monitor the synthetic process: Changes in the isotopic ratios at different stages of the synthesis can provide insights into the reaction mechanism.

Authenticate the final product: The unique isotopic fingerprint of this compound can be used to confirm its identity and distinguish it from products from other sources.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are hybrid techniques that couple the separation power of chromatography with the detection sensitivity and specificity of mass spectrometry. acs.orgnih.gov These methods are widely used for the detection and quantification of isotopically labeled analogues in complex mixtures. acs.orgresearchgate.net

Workflow for Labeled Analogue Detection:

Chromatographic Separation: The sample containing this compound is injected into the chromatograph (LC or GC). The stationary phase within the column separates the components of the mixture based on their physicochemical properties.

Ionization: As the separated components elute from the column, they enter the mass spectrometer and are ionized.

Mass Analysis (MS1): The first mass analyzer selects the precursor ion, which for this compound would be the molecular ion with its specific mass-to-charge ratio.

Fragmentation (Collision Cell): The selected precursor ion is fragmented into smaller product ions.

Mass Analysis (MS2): The second mass analyzer separates the product ions, creating a characteristic fragmentation pattern or "fingerprint" for the molecule.

This two-stage mass analysis (tandem MS) provides a high degree of specificity, allowing for the confident identification and quantification of this compound even at very low concentrations. acs.org The use of a stable isotope-labeled internal standard is crucial for achieving accurate quantification by correcting for matrix effects and variations in instrument response. nih.govchromatographyonline.com

Other Advanced Spectroscopic Techniques for Molecular Confirmation (e.g., Molecular Rotational Resonance Spectroscopy)virginia.edu

While NMR and MS are the primary tools for the characterization of deuterated compounds, other advanced spectroscopic techniques can provide complementary information for unambiguous molecular confirmation.

Molecular Rotational Resonance (MRR) Spectroscopy:

Molecular Rotational Resonance (MRR) spectroscopy is a high-resolution technique that measures the rotational transitions of molecules in the gas phase. virginia.edu It is extremely sensitive to the mass distribution within a molecule, making it an ideal tool for analyzing isotopic isomers. virginia.edu

Key advantages of MRR spectroscopy include:

Unambiguous Identification: The rotational spectrum of a molecule is unique and can be predicted with high accuracy from its structure, allowing for "library-free" identification. virginia.edu

Isotopologue Specificity: MRR can easily distinguish between different isotopologues of the same molecule, providing precise information on the location and extent of isotopic labeling. researchgate.net

Chiral Analysis: Chiral tag MRR spectroscopy can be used to determine the absolute configuration and enantiomeric excess of chiral molecules, including those that are chiral due to isotopic substitution. nih.govnih.gov

For this compound, MRR spectroscopy could provide definitive confirmation of its structure and isotopic composition, complementing the data obtained from NMR and MS. rsc.org

Applications of Dibutyl L Tartrate D18 in Quantitative Analytical Chemistry

Role as an Internal Standard in High-Precision Quantitation

In quantitative analysis, particularly in methods utilizing mass spectrometry, an internal standard is a substance added in a constant amount to samples, calibration standards, and quality controls. Dibutyl L-Tartrate-D18 is ideally suited for this role as a stable isotope-labeled internal standard (SIL-IS). Because it is chemically almost identical to its non-labeled counterpart (the analyte), it exhibits very similar behavior during sample preparation and analysis, yet is distinguishable by its higher mass. scispace.commusechem.com This allows it to accurately compensate for variations that can occur during the analytical process. texilajournal.comokstate.edu

The use of a SIL-IS like this compound is a cornerstone of robust method validation for quantitative mass spectrometry assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net An internal standard is essential for constructing a reliable calibration curve, from which the concentration of an unknown analyte is determined. clearsynth.com Since the SIL-IS is added at a fixed concentration to all calibration standards, it allows the instrument's response to be normalized, correcting for minor fluctuations in injection volume or instrument sensitivity. scioninstruments.com

During method validation, a SIL-IS helps establish key performance characteristics, including accuracy, precision, and linearity. uni-muenchen.de By mimicking the analyte throughout the entire procedure—from extraction to detection—it ensures that the method provides consistent and reliable results. researchgate.netclearsynth.com The use of deuterated standards is considered a superior approach because it compensates for most measurement errors that could arise from instrumental variations. texilajournal.com

Table 1: Key Validation Parameters in Assays Utilizing Stable Isotope-Labeled Internal Standards

ParameterDescriptionRole of this compound (as a SIL-IS)
Accuracy The closeness of a measured value to a standard or known value.Corrects for systematic errors in sample preparation and analysis, ensuring the measured concentration is closer to the true value. nih.gov
Precision The closeness of two or more measurements to each other.Minimizes the impact of random variations (e.g., in extraction recovery or instrument response), leading to lower relative standard deviation (RSD) among replicates. texilajournal.com
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Ensures a consistent analyte-to-internal standard response ratio across a range of concentrations, anchoring the calibration curve.
Specificity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.The distinct mass difference ensures no interference between the analyte and the internal standard, providing a specific signal for each.

One of the most significant challenges in quantitative analysis, especially with biological or environmental samples, is the "matrix effect." waters.com This phenomenon occurs when co-eluting substances from the sample matrix (e.g., salts, lipids, proteins) interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either suppression or enhancement of its signal. scioninstruments.commyadlm.org

Because this compound has nearly identical physicochemical properties to its non-deuterated analog, it experiences the same matrix effects. researchgate.netresearchgate.net By calculating the ratio of the analyte signal to the internal standard signal, the variability caused by these effects is effectively canceled out. texilajournal.comwaters.com This ensures that the quantification remains accurate even when analyzing diverse and complex sample types. nih.gov

Similarly, a SIL-IS corrects for variability in analyte recovery during sample preparation steps like liquid-liquid extraction or solid-phase extraction. nih.govnih.gov Any loss of the target analyte during these steps will be mirrored by a proportional loss of the this compound. researchgate.net Consequently, the ratio between the two remains constant, leading to a highly accurate final measurement of the analyte's concentration. musechem.com

Utilization in Chromatographic Separation and Chiral Analysis

The non-deuterated form of the compound, Dibutyl L-Tartrate, is well-established as a chiral selector in various chromatographic techniques designed to separate enantiomers—mirror-image isomers of a chiral molecule. wikipedia.orgchemimpex.com

Dibutyl L-Tartrate is used as a chiral oil in a technique known as microemulsion electrokinetic chromatography (MEEKC). nih.gov In this method, a microemulsion, which acts as a "pseudostationary phase," is used to interact with the enantiomers. The separation is achieved based on the differential partitioning of the enantiomers into this chiral microemulsion.

Research has demonstrated the use of Dibutyl L-Tartrate in combination with a chiral surfactant to create dual-chirality microemulsions. nih.gov These systems have been successfully employed for the enantioseparation of various pharmaceutical compounds, including beta-blockers and ephedrine-based drugs. nih.govnih.gov In some applications, Dibutyl L-Tartrate is complexed with boric acid to form an even more effective chiral selector, capable of resolving enantiomers that are otherwise difficult to separate. nih.govrsc.org

Table 2: Example of MEEKC System for Enantioseparation

ComponentRoleExample ConcentrationReference
Chiral Surfactant (e.g., DDCV)Forms the microemulsion and provides primary chiral interaction sites.2.00% w/v nih.gov
Chiral Oil (Dibutyl L-Tartrate) Modifies the microemulsion environment and provides secondary chiral interaction sites.1.23% v/v nih.gov
Co-surfactant (e.g., 2-hexanol)Stabilizes the microemulsion droplets.1.65% v/v nih.gov
Aqueous BufferConducts the electric current and controls pH.Varies nih.gov
DDCV: Dodecoxycarbonylvaline

The replacement of hydrogen with deuterium (B1214612) can subtly alter the physical properties of a molecule, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org While the chemical properties remain largely the same, the increased mass of deuterium results in a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. nih.gov

When a chiral selector is deuterated, as in this compound, these subtle electronic and steric differences can influence the transient diastereomeric complexes formed between the selector and the individual enantiomers of an analyte. nih.gov This can lead to a greater difference in the interaction energy between the selector and each enantiomer, resulting in enhanced chromatographic resolution. nih.gov Deuteration can stabilize chiral centers and reduce the rate of interconversion between enantiomers, a concept known as Deuterium-Enabled Chiral Switching (DECS). nih.govacs.org The use of deuterated compounds can therefore provide a more stable and potentially more selective environment for chiral separations. researchgate.net

Mechanistic Investigations and Reaction Pathway Elucidation Utilizing Deuterated Dibutyl L Tartrate

Deuterium (B1214612) Isotope Effects in Reaction Kinetic Studies

The primary application of deuterated compounds like Dibutyl L-Tartrate-D18 in kinetic analysis lies in the measurement of the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a reaction is altered when an atom in a reactant is replaced with one of its heavier isotopes. chem-station.com This effect is particularly pronounced for the hydrogen isotopes due to their large relative mass difference. By comparing the reaction rates of the non-deuterated (light) and deuterated (heavy) Dibutyl L-Tartrate, researchers can deduce whether a carbon-hydrogen (or carbon-deuterium) bond is broken in the rate-determining step of the reaction.

A primary KIE is observed when the bond to the isotopically substituted atom is cleaved during the rate-limiting step. The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond, thus requiring more energy to be broken. This typically results in a slower reaction rate for the deuterated compound, with kH/kD values often ranging from 2 to 7. The observation of a significant primary KIE in a reaction involving this compound would provide strong evidence that a C-H bond cleavage is a critical event in the slowest step of the mechanism.

Conversely, a secondary KIE occurs when the isotopically substituted atoms are not directly involved in bond breaking or formation in the rate-determining step. These effects are generally smaller than primary KIEs, with kH/kD values typically close to unity (e.g., 0.8 to 1.5). Secondary KIEs can provide valuable information about changes in hybridization or coordination at the carbon atom bearing the deuterium label during the transition state. For instance, a change from sp³ to sp² hybridization at a deuterated carbon in the transition state would lead to a normal secondary KIE (kH/kD > 1), while the reverse change would result in an inverse secondary KIE (kH/kD < 1).

The strategic placement of deuterium in this compound allows for a comprehensive kinetic investigation. By studying reactions such as oxidation, elimination, or enolization, the magnitude of the observed KIE can help to pinpoint the rate-determining step and provide insights into the structure of the transition state.

Table 1: Illustrative Kinetic Isotope Effects (KIE) in Hypothetical Reactions of this compound

Hypothetical ReactionObserved kH/kDInterpretation
Oxidation at a C-H bond5.8Indicates a primary KIE, suggesting C-H bond cleavage is the rate-determining step.
Ester hydrolysis1.1A small secondary KIE, suggesting the C-H bonds are not directly broken in the rate-determining step, but there is a change in the local environment of the deuterated centers.
Base-catalyzed elimination0.9An inverse secondary KIE, potentially indicating a change in hybridization from sp² to sp³ at a deuterated carbon in a pre-equilibrium step.

Tracing of Chemical Transformations and Stereochemical Pathways

The use of deuterium as a label in this compound is invaluable for tracing the movement of atoms and understanding the stereochemical course of a reaction. Since deuterium can be distinguished from protium (B1232500) by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, it acts as a silent tracer that does not significantly alter the chemical properties of the molecule.

In the context of Dibutyl L-Tartrate, a chiral molecule, understanding the stereochemical outcome of a reaction is often crucial. For example, in a reaction that involves the formation or cleavage of a bond at one of the stereogenic centers, the use of a deuterated analogue can reveal whether the reaction proceeds with retention, inversion, or racemization of stereochemistry. By analyzing the position and stereochemical orientation of the deuterium atoms in the product, the mechanism of bond formation and cleavage can be precisely determined.

A notable example of this approach, although not on the dibutyl ester specifically, involves the enzymatic reductive decarboxylation of meso-tartrate (B1217512). In this reaction, which was studied in D₂O, the addition of a deuterium atom to the resulting glycerate was found to be stereospecific, leading to the formation of (2R,3R)-[3-²H]glycerate. nih.gov This demonstrated that the protonation (or in this case, deuteration) step of the reaction occurs with retention of configuration. nih.gov This principle is directly applicable to studies with this compound. If this molecule were used as a substrate in a similar reaction, the stereochemical fate of the deuterium atoms would provide unambiguous evidence for the facial selectivity of the transformation.

Furthermore, deuterium labeling can be used to track intramolecular rearrangements or intermolecular transfer of hydrogen atoms. By starting with a specifically deuterated Dibutyl L-Tartrate, one can follow the migration of deuterium atoms within the molecule or to other molecules in the reaction mixture, thereby elucidating complex reaction pathways that would be difficult to study by other means.

Enzymatic Reaction Mechanism Probing with Deuterated Substrates

Enzymes are highly specific catalysts, and understanding their mechanisms is a cornerstone of biochemistry and drug design. Deuterated substrates like this compound are powerful tools for probing the mechanisms of enzymes that act on ester-containing molecules, such as esterases, lipases, and other hydrolases.

The principles of KIE, as discussed in section 5.1, are frequently applied in enzymology. If an enzyme-catalyzed reaction, such as the hydrolysis of Dibutyl L-Tartrate, is slower with the deuterated substrate, it implies that a C-H bond cleavage is at least partially rate-limiting in the enzymatic cycle. This can help to identify specific steps in the catalytic mechanism, such as the abstraction of a proton by a basic residue in the active site.

For instance, studies on the enzymatic hydrolysis of tartrate esters have been conducted in the context of winemaking, where cinnamoyl esterase activity from certain bacteria can cleave these esters. nyu.edu While these studies did not specifically use deuterated substrates, the application of this compound in such a system could provide deeper mechanistic insights. By measuring the KIE for the enzymatic hydrolysis, one could determine if the cleavage of a C-H bond, for example, at a carbon alpha to the ester group, is involved in the rate-determining step of the enzymatic reaction.

Moreover, deuterated substrates can be used in combination with structural biology techniques like X-ray crystallography or cryo-electron microscopy. By trapping a deuterated substrate or an intermediate in the enzyme's active site, the precise location and interaction of the deuterated parts of the molecule with the enzyme can be determined, providing a detailed snapshot of the enzyme-substrate complex at a specific stage of the reaction. This information is invaluable for understanding the molecular basis of enzyme catalysis and for the design of specific enzyme inhibitors.

Contribution of Dibutyl L Tartrate D18 to Chiral Chemistry Research

Development and Application of Deuterated Chiral Derivatizing Agents

Chiral Derivatizing Agents (CDAs) are enantiomerically pure compounds that react with a mixture of enantiomers to form diastereomers. These diastereomers, having different physical properties, can then be distinguished and quantified using techniques like NMR spectroscopy or chromatography. Tartaric acid and its esters are widely used as chiral selectors and derivatizing agents. researchgate.net

The development of deuterated CDAs, such as Dibutyl L-Tartrate-D18, adds a layer of sophistication to this analytical technique. The primary application of such a deuterated agent is not to alter the fundamental process of chiral recognition but to serve as an internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods. In isotope-coded derivatization, a sample might be derivatized with the standard "light" reagent (Dibutyl L-Tartrate), while a standard is derivatized with the "heavy" reagent (this compound). mdpi.com Because the light and heavy derivatized molecules are nearly identical chemically, they co-elute during chromatography, but are easily distinguished by their mass difference in the mass spectrometer. mdpi.com This allows for highly accurate relative and absolute quantification, correcting for variations in sample preparation and instrument response. mdpi.com

Table 1: Applications of Deuterated Chiral Derivatizing Agents

Application Area Principle of Use Technique
Quantitative Metabolomics Isotope Dilution Mass Spectrometry LC-MS/MS
Pharmacokinetic Studies Tracing labeled drug metabolites Mass Spectrometry
Mechanistic Studies Distinguishing between reaction pathways NMR, Mass Spectrometry

Asymmetric Synthesis and Chiral Induction Studies with Deuterated Auxiliaries

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. Esters of tartaric acid are well-established chiral auxiliaries used to induce stereoselectivity in a variety of reactions, including cycloadditions and nucleophilic additions. nih.gov The auxiliary creates a chiral environment that favors the formation of one enantiomer or diastereomer over the other. After the desired stereocenter is created, the auxiliary is removed.

The use of a deuterated chiral auxiliary like this compound is particularly valuable for studying reaction mechanisms through the kinetic isotope effect (KIE). The KIE is the change in the rate of a reaction when an atom in the reactants is replaced with one of its heavier isotopes. wikipedia.org Although the deuterium (B1214612) atoms in this compound are in the non-chiral ester groups, their presence can still exert secondary kinetic isotope effects. These effects, though smaller than primary KIEs, can provide valuable information about the geometry of the transition state of the stereodetermining step. acs.org By comparing the reaction rates and product distributions using the deuterated versus non-deuterated auxiliary, chemists can gain deeper insights into the forces and interactions that govern chiral induction. nih.govnih.gov

Table 3: Research Findings on Deuterium Isotope Effects

Isotope Effect Type Definition Application in Chiral Induction Studies
Primary KIE Rate change when a bond to the isotope is broken in the rate-determining step. wikipedia.org Not directly applicable as C-D bonds in the butyl groups are not broken.
Secondary KIE Rate change even though the bond to the isotope is not broken. acs.org Can probe changes in hybridization or steric environment at the transition state.
Equilibrium Isotope Effect (EIE) Isotopic effect on an equilibrium constant. acs.org Can reveal thermodynamic preferences for certain conformations involving the auxiliary.

Emerging Research Frontiers and Future Directions for Deuterated L Tartrate Esters

Integration in Metabolomics and Isotope Tracing Studies

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state. nih.gov Stable isotope tracing, a key technique in metabolomics, utilizes isotopically labeled compounds to track the flow of atoms through metabolic pathways, thereby elucidating pathway activity and flux. immune-system-research.comosti.gov Deuterated compounds are increasingly valuable as stable isotope tracers in these studies because they are non-radioactive and can be detected with high sensitivity using mass spectrometry and NMR spectroscopy. immune-system-research.comscispace.com

Dibutyl L-Tartrate-D18, with its eighteen deuterium (B1214612) atoms, is an ideal candidate for use as a tracer in metabolomic investigations. Upon cellular uptake and enzymatic hydrolysis to L-tartaric acid-d18, the deuterated tartrate can be traced as it is metabolized or interacts with various cellular components. This allows researchers to map the metabolic fate of tartaric acid and its derivatives with high precision.

Key applications in metabolomics include:

Metabolic Flux Analysis: By introducing this compound into a biological system, scientists can quantify the rate of metabolic reactions (fluxes) through pathways that utilize tartrate or its breakdown products. immune-system-research.com This is crucial for understanding how metabolic networks are rewired in disease states such as cancer or metabolic syndrome. nih.gov

Pathway Elucidation: Isotope tracing with deuterated compounds can help discover novel metabolic pathways or clarify ambiguous steps in existing ones. nih.gov The unique mass signature of the deuterium-labeled metabolites allows for their unambiguous identification in complex biological matrices.

Drug Metabolism and Pharmacokinetics: Deuterated versions of drug molecules are used to study their absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netnih.gov While Dibutyl L-tartrate itself is not a drug, its use as a chiral auxiliary in pharmaceutical synthesis means that understanding the metabolic fate of any residual tartrate moiety is important. chemimpex.com

Table 1: Comparison of Stable Isotopes Used in Metabolomics

IsotopeNatural Abundance (%)Key AdvantagesCommon Applications
²H (Deuterium) 0.015High isotopic enrichment possible, significant mass change, non-radioactiveMetabolic pathway tracing, kinetic isotope effect studies, drug metabolism
¹³C 1.1Non-radioactive, less prone to exchange than ²HCentral carbon metabolism, flux balance analysis
¹⁵N 0.37Non-radioactive, tracks nitrogen-containing compoundsAmino acid and nucleotide metabolism

Advanced Material Science Applications Leveraging Deuteration

The substitution of hydrogen with deuterium can have profound effects on the physical properties of materials, an area of growing interest in material science. resolvemass.caresearchgate.net These "isotope effects" can influence properties such as thermal stability, optical characteristics, and polymer chain dynamics. osti.govsci-hub.se Deuterated L-tartrate esters, including this compound, can be utilized either as building blocks for new polymers or as additives to modify the properties of existing materials.

One of the most significant phenomena exploited in this context is the deuterium kinetic isotope effect (KIE). The C-D bond has a lower vibrational frequency and a higher dissociation energy compared to the C-H bond, making it more stable and less reactive. wikipedia.orglibretexts.org This increased stability can be harnessed to create more durable materials.

Potential applications in material science include:

Enhanced Polymer Stability: Incorporating deuterated monomers like a deuterated tartrate ester into a polymer backbone can slow down degradation processes that involve the cleavage of C-H bonds. This can lead to materials with improved longevity and resistance to thermal or oxidative stress. nih.gov Research has shown that deuteration can extend the biodegradation time of hydrogels. nih.gov

Neutron Scattering Studies: Deuterated polymers are invaluable in neutron scattering experiments, a powerful technique for probing the structure and dynamics of macromolecules. The significant difference in the neutron scattering lengths of hydrogen and deuterium provides a high contrast, allowing researchers to "highlight" specific parts of a polymer chain or blend. sci-hub.se

Chiral Materials: Dibutyl L-tartrate is a chiral molecule, and polymers derived from it can exhibit unique chiroptical properties. chemimpex.comwikipedia.org Deuteration can subtly modify these properties, potentially leading to new applications in areas such as chiral separations and nonlinear optics.

Table 2: Impact of Deuteration on Material Properties

PropertyEffect of DeuterationUnderlying PrinciplePotential Application
Thermal Stability IncreasedHigher bond dissociation energy of C-D vs. C-HMore durable polymers and organic electronics
Biodegradation Rate DecreasedKinetic Isotope Effect slows enzymatic degradationControlled-release drug delivery systems nih.gov
Neutron Scattering Contrast HighDifferent neutron scattering lengths of H and DProbing polymer structure and dynamics sci-hub.se
Vibrational Frequencies LoweredIncreased mass of deuteriumFine-tuning of optical and electronic properties

Innovative Methodologies for Large-Scale Production of Deuterated Chiral Compounds

The increasing demand for deuterated compounds, particularly those with specific stereochemistry, necessitates the development of efficient and scalable synthetic methods. ansto.gov.au The synthesis of enantiomerically pure deuterated molecules like this compound presents unique challenges, including controlling the position and degree of deuterium incorporation while maintaining chiral integrity. rsc.orgnih.gov

Traditional methods for deuteration often involve harsh reaction conditions or the use of expensive deuterated starting materials. sci-hub.se However, recent advances in catalysis and biotechnology are paving the way for more sustainable and cost-effective production.

Emerging synthetic strategies include:

Asymmetric Catalysis: The development of chiral catalysts that can facilitate the enantioselective introduction of deuterium into a molecule is a major area of research. rsc.orgresearchgate.net This allows for the direct synthesis of the desired chiral deuterated compound from a non-chiral precursor, often with high isotopic and enantiomeric purity. nih.govnih.gov

Biocatalysis and Enzymatic Methods: Enzymes offer unparalleled selectivity in chemical transformations. ansto.gov.au The use of microorganisms or isolated enzymes to catalyze deuteration reactions can be performed in water (D₂O) under mild conditions, offering a green alternative to traditional chemical synthesis. nih.gov For example, yeast strains can be grown in deuterated media to produce deuterated building blocks with high enantioselectivity. ansto.gov.au

Late-Stage Deuteration: A significant challenge is the development of methods to introduce deuterium into a complex molecule at a late stage of the synthesis. This avoids the need to carry expensive deuterated materials through a multi-step synthetic sequence. acs.org Techniques like hydrogen-deuterium exchange (H/D exchange) are being refined to offer greater control and selectivity. researchgate.net

The scalability of these methods is a critical consideration for industrial applications. chiralpedia.comasymchem.compharmaceutical-tech.com Continuous flow chemistry and the development of robust, recyclable catalysts are key enabling technologies for the large-scale production of deuterated chiral compounds.

Table 3: Comparison of Production Methods for Deuterated Chiral Compounds

MethodAdvantagesDisadvantagesScalability
Asymmetric Catalysis High enantioselectivity, precise control over deuteration site rsc.orgCatalyst cost and sensitivityModerate to High
Biocatalysis High stereoselectivity, mild reaction conditions, environmentally friendly ansto.gov.aunih.govSubstrate scope limitations, potential for low yieldsModerate, improving with enzyme engineering
Deuterated Starting Materials Straightforward synthetic routesHigh cost of starting materials, multi-step synthesis sci-hub.seHigh
Late-Stage H/D Exchange Atom-economical, suitable for complex molecules researchgate.netOften lacks regioselectivity, may require harsh conditionsVariable, depends on the specific method

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Dibutyl L-Tartrate-D18 in a laboratory setting?

  • Methodological Answer : Synthesis typically involves esterification of L-tartaric acid with deuterated butanol (butanol-D9) under acid catalysis. Key steps include:

  • Refluxing L-tartaric acid with excess butanol-D9 in the presence of concentrated sulfuric acid .
  • Purification via fractional distillation or column chromatography to isolate the deuterated ester.
  • Confirmation of deuterium incorporation using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, with <sup>2</sup>H-NMR being critical for verifying isotopic purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and isotopic integrity?

  • Methodological Answer :

  • Chiral HPLC : To confirm enantiomeric purity and distinguish L/D configurations .
  • Isotopic Ratio Mass Spectrometry (IRMS) : Quantifies deuterium enrichment and identifies isotopic impurities .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability, which is critical for applications in high-temperature reactions .
  • Data Interpretation : Compare retention times (HPLC), isotopic peaks (IRMS), and decomposition profiles (TGA) against non-deuterated analogs to validate results .

Advanced Research Questions

Q. How should researchers design experiments to investigate the hydrolytic stability of this compound under varying pH conditions?

  • Methodological Answer :

  • Experimental Design :
  • Prepare buffer solutions (pH 2–12) and incubate this compound at controlled temperatures (e.g., 25°C, 40°C).
  • Monitor degradation kinetics via HPLC at regular intervals .
  • Data Analysis :
  • Calculate rate constants (k) using first-order kinetics models.
  • Use Arrhenius plots to predict stability under non-tested conditions .
  • Contradiction Handling : If deviations from expected kinetics occur, evaluate potential side reactions (e.g., racemization) using circular dichroism (CD) spectroscopy .

Q. What statistical approaches are recommended for resolving discrepancies in deuterium distribution data obtained from different analytical methods?

  • Methodological Answer :

  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to identify outliers between NMR, MS, and IRMS datasets .
  • Error Propagation Modeling : Quantify uncertainties from instrument precision (e.g., ±0.1% for IRMS) and sample preparation variability .
  • Case Example : If <sup>2</sup>H-NMR shows 98% deuterium incorporation but MS indicates 95%, cross-validate with elemental analysis and adjust for solvent interference or ion fragmentation artifacts .

Q. How can researchers optimize reaction conditions to minimize racemization during this compound synthesis?

  • Methodological Answer :

  • Parameter Screening : Use a factorial design to test variables (temperature, catalyst concentration, reaction time).
  • Response Surface Methodology (RSM) : Models optimal conditions to maximize yield while minimizing racemization .
  • Validation : Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC post-optimization .

Data Presentation and Reporting Guidelines

Q. What are the best practices for presenting isotopic purity data in peer-reviewed manuscripts?

  • Methodological Answer :

  • Tables : Include columns for expected vs. observed deuterium content, analytical method used, and confidence intervals (e.g., ±SD) .
  • Figures : Use bar charts to compare isotopic distribution across batches or conditions. Annotate spectra (NMR/MS) to highlight key peaks .
  • Ethical Reporting : Disclose any deviations from ideal isotopic ratios and discuss their implications for downstream applications .

Q. How should conflicting results from stability studies be addressed in a research discussion section?

  • Methodological Answer :

  • Contextualize Findings : Compare results with prior studies on non-deuterated analogs or related compounds .
  • Hypothesis Testing : Propose mechanisms (e.g., hydrogen-deuterium exchange) to explain anomalies and suggest follow-up experiments .
  • Transparency : Clearly state limitations (e.g., short observation periods, narrow pH ranges) to guide future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.